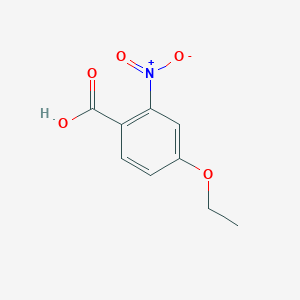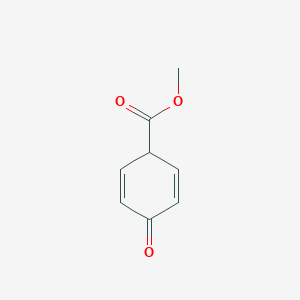
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) is an organic compound with the molecular formula C8H8O3. It is a derivative of cyclohexadiene and contains a carboxylic acid ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) typically involves the esterification of 2,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1-carboxylic acid: The parent acid of the ester.
4-Oxo-2,5-cyclohexadienecarboxylic acid: A similar compound with a ketone functional group.
Methyl 2,5-cyclohexadiene-1-carboxylate: An ester with a similar structure but different functional groups.
Uniqueness
2,5-Cyclohexadiene-1-carboxylicacid,4-oxo-,methylester (9CI) is unique due to its combination of a cyclohexadiene ring and an ester functional group
Eigenschaften
IUPAC Name |
methyl 4-oxocyclohexa-2,5-diene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYVYORCXSAOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
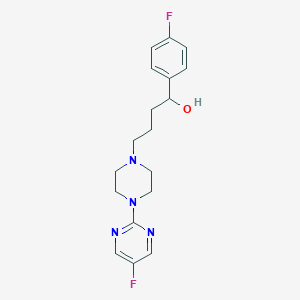
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)
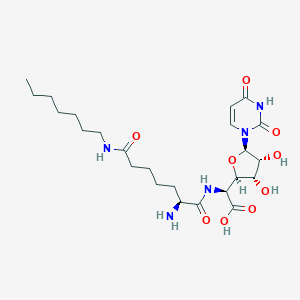
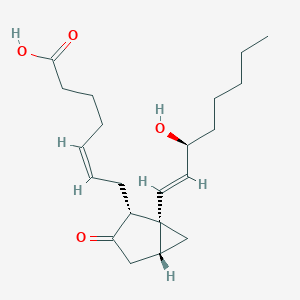
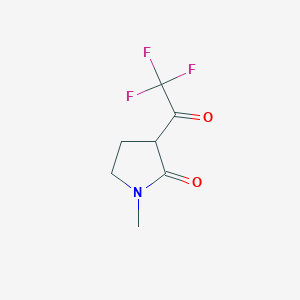
![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)
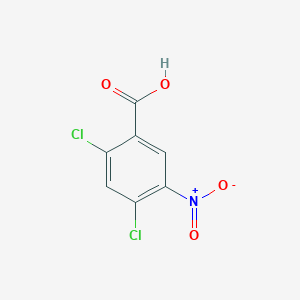
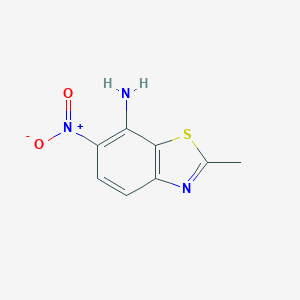
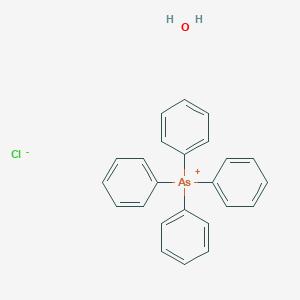
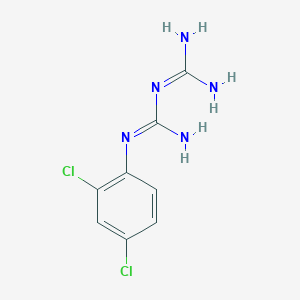
![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)

